1-(2,5-Dimethoxyphenyl)octadecan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Dimethoxyphenyl)octadecan-1-one is an organic compound characterized by the presence of a dimethoxyphenyl group attached to an octadecanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dimethoxyphenyl)octadecan-1-one typically involves the reaction of 2,5-dimethoxybenzaldehyde with octadecanone under specific conditions. One common method includes the use of a base catalyst to facilitate the condensation reaction, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often incorporating continuous flow reactors and advanced purification techniques to ensure the quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dimethoxyphenyl)octadecan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,5-Dimethoxyphenyl)octadecan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethoxyphenyl)octadecan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Octadecanol: A long-chain fatty alcohol with similar structural features but different functional groups.
2,5-Dimethoxybenzaldehyde: Shares the dimethoxyphenyl group but lacks the octadecanone backbone.
Octadecan-1-ol: Another long-chain alcohol with a similar carbon chain length but different functional groups
Uniqueness
1-(2,5-Dimethoxyphenyl)octadecan-1-one is unique due to the combination of the dimethoxyphenyl group and the long octadecanone chain. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
103048-59-5 |
---|---|
Molecular Formula |
C26H44O3 |
Molecular Weight |
404.6 g/mol |
IUPAC Name |
1-(2,5-dimethoxyphenyl)octadecan-1-one |
InChI |
InChI=1S/C26H44O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(27)24-22-23(28-2)20-21-26(24)29-3/h20-22H,4-19H2,1-3H3 |
InChI Key |
QKEKNFSRPLZSHY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)C1=C(C=CC(=C1)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.